4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Description
Historical Context and Evolution of Synthetic Estrogen Research
The journey of estrogen research began in the early 20th century with the isolation of estrogen from ovarian follicles in 1923, which established that a specific chemical was responsible for female sexual characteristics. estrogen.org By 1929, the first estrogen hormone, estrone (B1671321), was purified and identified. estrogen.org This discovery spurred the "Therapeutic Revolution" of the 1930s to 1950s, a period of rapid advancement in the therapeutic applications of hormones. estrogen.orgresearchgate.net
A significant breakthrough occurred in 1938 when British scientist Sir Charles Dodds synthesized diethylstilbestrol (B1670540) (DES), the first orally active synthetic estrogen. estrogen.orgtaylorandfrancis.com This achievement marked a fundamental shift in how medicine approached hormonal health and opened new frontiers in reproductive medicine. estrogen.org The development of DES, which was inexpensive and easy to produce, led to the synthesis of other nonsteroidal estrogens, including Dienestrol (B18971) and hexestrol, by Dodds and his colleagues. taylorandfrancis.comwikipedia.org Dienestrol was introduced in the United States in 1947 by Schering under the trade name Synestrol and in France in 1948 as Cycladiene. wikipedia.org
The mid-20th century also saw the rise of research into nonsteroidal antiestrogens. The first of these, ethamoxytriphetol (B1671385) (MER-25), was discovered in 1958, opening the door to a wide range of clinical applications and energizing the pharmaceutical industry to discover more potent derivatives. nih.govnih.gov This line of research eventually led to the development of selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and clomiphene, which were derived from the chemical structures of early synthetic estrogens. wikipedia.orgnih.gov
Structural Classification and Academic Significance of Diarylalkene Derivatives
From a chemical standpoint, 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol is classified as a nonsteroidal, stilbestrol-type estrogen. wikipedia.orgwikipedia.org Its core structure is a hexa-2,4-diene substituted with 4-hydroxyphenyl (phenol) groups at positions 3 and 4. nih.gov This places it in the broader category of diarylalkene derivatives. The key structural feature is the presence of two phenolic rings connected by a flexible aliphatic chain, which allows the molecule to adopt a conformation that mimics the distance between the key hydroxyl groups in steroidal estrogens like 17β-estradiol, enabling it to bind to the estrogen receptor. nih.gov
The academic significance of diarylalkene derivatives is substantial. Their study has been instrumental in understanding the structure-activity relationships (SAR) of estrogen receptor ligands. nih.gov By synthesizing and testing various derivatives, researchers have been able to probe the specific structural requirements for binding to and activating estrogen receptors. nih.govchemrxiv.org This knowledge has been foundational in the field of medicinal chemistry for designing new compounds with tailored activities, including the development of SERMs, which exhibit tissue-selective estrogenic or antiestrogenic effects. researchgate.net The versatility of the diarylalkene scaffold continues to make it a subject of interest in the development of novel therapeutic agents. nih.govresearchgate.netnih.gov
Overview of Dienestrol's Position in Estrogen Receptor Ligand Research
Dienestrol is recognized in scientific literature as a potent estrogen receptor agonist. drugbank.comthebiogrid.org It exerts its biological effects by binding to the two main subtypes of the estrogen receptor, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Research has shown that Dienestrol possesses a high binding affinity for these receptors. One study reported that Dienestrol has approximately 223% of the affinity of estradiol (B170435) for ERα and 404% of the affinity for ERβ, indicating a particularly strong interaction with the latter. wikipedia.org Another source notes its high binding affinity for ERα is twice as great as that of estradiol. taylorandfrancis.com
This high affinity has made Dienestrol a useful tool in laboratory settings for studying estrogen receptor function. As a reference compound, it helps researchers to characterize the estrogenic activity of other molecules and to investigate the downstream effects of estrogen receptor activation. drugbank.com The mechanism of action involves the passive diffusion of Dienestrol into target cells, where it complexes with estrogen receptors. This complex then moves to the cell's nucleus, binds to DNA, and initiates or enhances the transcription of specific genes, leading to the synthesis of proteins that produce the estrogenic effect. drugbank.comnih.gov
| Compound | Receptor Binding Affinity (Relative to Estradiol) | |
| ERα | ERβ | |
| Dienestrol | ~223% | ~404% |
| Data from Wikipedia. |
Academic Research Trends and Gaps for this compound
The primary wave of academic and clinical research focusing on Dienestrol occurred in the mid to late 20th century, following its synthesis and initial applications. taylorandfrancis.com Much of this foundational work established its estrogenic properties and mechanism of action. However, contemporary research trends have largely shifted away from direct investigations of simple nonsteroidal estrogens like Dienestrol for new therapeutic uses.
The current focus in the field has moved towards more complex molecules such as SERMs and other targeted therapies. nih.govresearchgate.net These newer agents offer the potential for more selective action on different tissues, which is a significant area of interest in modern pharmacology. Consequently, Dienestrol is now more frequently cited in a historical context or used as a standard estrogenic compound in comparative studies rather than being the primary subject of novel research. taylorandfrancis.com
A noticeable gap exists in the recent scientific literature regarding new applications or detailed molecular interaction studies of Dienestrol using advanced biochemical and computational techniques. While the fundamental pharmacology is well-established, there is limited recent research exploring its potential in new contexts or re-examining its receptor interaction profile with modern structural biology methods. Further investigation could potentially uncover novel aspects of its interaction with estrogen receptors or other cellular targets.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022382 | |
| Record name | Dienestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dienestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS., 1.23e-02 g/L | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V21 161 (1979) | |
| Record name | DIENESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V21 161 (1979) | |
| Record name | Dienestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |
CAS No. |
84-17-3 | |
| Record name | Dienestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dienestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dienestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIENESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dienestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/, 227.5 °C | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 490 | |
| Record name | DIENESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 490 | |
| Record name | Dienestrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Modifications of 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol
Retrosynthetic Analysis and Key Precursors for Dienestrol (B18971) Synthesis
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic pathways. For Dienestrol, a primary disconnection strategy involves simplification of the central conjugated diene.
A plausible retrosynthetic approach begins by recognizing that the hexa-2,4-diene core can be formed through the dehydrogenation of a more saturated precursor. This leads to the key intermediate, Hexestrol (3,4-bis(4-hydroxyphenyl)hexane), the corresponding saturated analogue. The stereochemistry of Hexestrol, particularly the meso diastereomer, is crucial for the stereoselective formation of the desired (E,E)-isomer of Dienestrol.
Further disconnection of Hexestrol reveals two main pathways originating from a common precursor:
Pinacol-type Rearrangement Route: Disconnecting the central C3-C4 bond of Hexestrol suggests a precursor diol, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This pinacol-type intermediate can be retrosynthetically traced back to the reductive dimerization of a simpler, readily available ketone.
Reductive Coupling Route: Alternatively, Hexestrol can be envisioned as the product of direct reductive coupling of a ketone precursor.
Both of these pathways converge on a single key precursor: 4-hydroxypropiophenone . This compound serves as the fundamental building block in many classical syntheses of Dienestrol and its analogues. Another historical precursor, Anethole (B165797) , derived from natural sources, can be dimerized to form a key intermediate that leads to Hexestrol.
Table 1: Key Precursors in Dienestrol Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Hydroxypropiophenone | C₉H₁₀O₂ | Primary building block for constructing the carbon skeleton. |
| Hexestrol (meso-isomer) | C₁₈H₂₂O₂ | Immediate saturated precursor for dehydrogenation to Dienestrol. |
| Anethole | C₁₀H₁₂O | Natural product-derived starting material for an alternative Hexestrol synthesis. |
Classical and Contemporary Synthetic Routes to 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
The synthesis of Dienestrol is intrinsically linked to the synthesis of its saturated counterpart, Hexestrol, which is subsequently converted to the target diene.
One of the most established classical routes begins with 4-hydroxypropiophenone. This ketone undergoes reductive dimerization to form the pinacol (B44631), 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. Treatment of this diol with a dehydrating agent and a reducing agent, such as hydriodic acid in acetic anhydride, facilitates a pinacol rearrangement followed by reduction to yield a mixture of Hexestrol diastereomers, from which the desired meso-isomer is isolated.
An alternative classical approach involves the hydrobromide dimer of anethole. Treatment of anethole with hydrogen bromide generates a dimeric intermediate which, upon reaction with a mild base, yields a di-anethole product. Subsequent demethylation and catalytic hydrogenation afford Hexestrol.
The crucial final step in these classical routes is the dehydrogenation of meso-Hexestrol. This oxidation reaction introduces the two double bonds to form the conjugated diene system of Dienestrol. Common reagents for this transformation include:
Bromine: Treatment of a solution of meso-Hexestrol diacetate with bromine in a suitable solvent, followed by deacetylation, yields Dienestrol.
Selenium Dioxide (SeO₂): Refluxing meso-Hexestrol with selenium dioxide provides a direct route to Dienestrol. researchgate.netresearchgate.netadichemistry.comnih.gov This method is often preferred for its efficiency in carrying out dehydrogenation reactions. researchgate.netresearchgate.netadichemistry.comnih.gov
Contemporary methods may employ more advanced catalytic systems for dehydrogenation or explore alternative carbon-carbon bond-forming reactions, though the classical multi-step approach from simple phenols remains a fundamental strategy.
The geometry of the two double bonds in the hexa-2,4-diene core defines the isomers of Dienestrol, with the (E,E), (E,Z), and (Z,Z) forms being possible. The biologically active and most stable isomer is typically the (E,E)-Dienestrol. Achieving stereoselectivity is therefore a critical aspect of its synthesis.
The primary method for achieving stereocontrol relies on the dehydrogenation of a stereochemically defined precursor. The dehydrogenation of meso-Hexestrol, which has a specific, achiral spatial arrangement of its two hydroxyphenyl groups, proceeds through a mechanism that preferentially forms the thermodynamically most stable product. This results in the highly stereoselective formation of (E,E)-Dienestrol. The anti-periplanar arrangement required for the elimination reactions during dehydrogenation of the meso isomer naturally leads to the trans- (E) configuration for both newly formed double bonds.
Optimizing the synthesis of Dienestrol focuses on maximizing the yield of the desired (E,E)-isomer while minimizing side products. Key parameters for optimization are found in the dehydrogenation step.
Choice of Dehydrogenating Agent: While bromine is effective, it can lead to aromatic bromination as a side reaction, complicating purification and reducing yields. Selenium dioxide often provides a cleaner reaction, though it is highly toxic and requires careful handling. researchgate.netresearchgate.netadichemistry.comnih.gov The choice of agent depends on the desired scale, purity requirements, and available safety protocols.
Reaction Solvent and Temperature: The solvent and temperature for the dehydrogenation of Hexestrol are critical. For instance, using selenium dioxide, the reaction is typically carried out at reflux in a high-boiling solvent like acetic acid or dioxane to ensure the reaction goes to completion.
Protection Strategy: To prevent unwanted side reactions at the phenolic hydroxyl groups, such as oxidation or ether formation, they are often protected as acetate (B1210297) esters prior to the dehydrogenation step (e.g., using meso-Hexestrol diacetate). This protecting group can be readily removed by hydrolysis in the final step to yield Dienestrol.
Table 2: Comparison of Dehydrogenation Reagents for Dienestrol Synthesis
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) | Acetic acid, room temp. | Readily available, mild conditions. | Potential for aromatic bromination, lower selectivity. |
| Selenium Dioxide (SeO₂) | Reflux in dioxane or acetic acid | High efficiency for dehydrogenation, good yields. | High toxicity, requires specialized handling. |
Derivatization Strategies for Enhancing Academic Utility of Dienestrol
Modification of the Dienestrol scaffold, particularly at its phenolic hydroxyl groups, allows for the synthesis of derivatives with altered properties. These derivatives are valuable as prodrugs or as tools for studying structure-activity relationships.
Prodrugs are often synthesized to improve the pharmacokinetic properties of a parent compound. Dienestrol Diacetate is the most common prodrug of Dienestrol. sigmaaldrich.comnih.govwikipedia.orgdrugbank.comchemimpex.comnih.govchemicalbook.com It is synthesized through a straightforward esterification reaction.
The synthesis involves treating Dienestrol with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine (B92270) or sodium acetate. The reaction proceeds efficiently at room temperature or with gentle heating, leading to the di-acetylation of both phenolic hydroxyl groups. The resulting Dienestrol Diacetate is a more lipophilic compound, which can be hydrolyzed back to the active Dienestrol in vivo.
Beyond simple acetylation, the phenolic hydroxyl groups of Dienestrol are versatile handles for more complex functionalization, including etherification and hydroxylation, to create novel analogs for research purposes.
Etherification: The synthesis of ether derivatives can be achieved by reacting Dienestrol with an alkyl halide in the presence of a strong base. For example, dienestrol-di(2-methylallyl) ether and dienestrol-di(3-methylallyl) ether have been synthesized by reacting Dienestrol with the corresponding methylallyl halide and an alkaline compound in a suitable solvent. google.com This Williamson ether synthesis allows for the introduction of various alkyl or substituted alkyl groups, modifying the compound's steric and electronic properties.
Hydroxylation to form Catechol Derivatives: The synthesis of catechol estrogens is of interest for metabolic studies. A method for synthesizing 3'-hydroxydienestrol has been reported. sigmaaldrich.com This involves a multi-step process:
Mono-protection: One of the phenolic hydroxyls of Dienestrol is first protected as a methyl ether.
Oxidation: The remaining free phenol (B47542) is treated with the oxidizing agent 2-iodoxybenzoic acid (IBX), which facilitates hydroxylation at the ortho position to form a quinone intermediate.
Reduction: The quinone is reduced in situ with ascorbic acid to yield the catechol structure.
Deprotection: The methyl ether protecting group is subsequently removed using a reagent like boron tribromide to give the final 3'-hydroxydienestrol. sigmaaldrich.com
These derivatization strategies highlight the chemical versatility of the Dienestrol scaffold and provide access to a range of compounds for further biological and pharmacological investigation.
Modifications of the Hexa-2,4-dien-3-yl Core
The hexa-2,4-dien-3-yl core of Dienestrol presents several avenues for chemical modification, primarily targeting the double bonds and the ethylidene groups. While specific research on the modification of Dienestrol's core is limited, synthetic strategies employed for structurally similar stilbene (B7821643) and its derivatives can provide insights into potential transformations. These modifications could be aimed at altering the molecule's stereochemistry, stability, and interaction with biological targets.
Potential Modification Reactions:
A variety of well-established organic reactions could be theoretically applied to modify the diene core of Dienestrol. These include, but are not limited to, palladium-catalyzed cross-coupling reactions like the Heck reaction, olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions, and condensation reactions like the Perkin condensation.
Heck Reaction: This palladium-catalyzed reaction could be utilized to introduce aryl or vinyl substituents onto the diene core, potentially by reacting a halo-dienestrol precursor with an appropriate alkene.
Wittig/Horner-Wadsworth-Emmons Reaction: These olefination methods could be employed to synthesize Dienestrol analogs with modified ethylidene groups by reacting a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with a ketone precursor.
Perkin Condensation: This reaction could potentially be used to synthesize analogs by reacting an aromatic aldehyde with an acid anhydride, leading to the formation of a substituted cinnamic acid derivative that could be further elaborated into a Dienestrol-like structure.
Hypothetical Modifications and Their Potential Impact:
The table below outlines some hypothetical modifications to the hexa-2,4-dien-3-yl core and their potential consequences on the molecule's properties. It is important to note that these are theoretical and would require experimental validation.
| Modification Type | Reagents/Conditions | Potential Product | Potential Impact on Properties |
| Reduction of Double Bonds | H₂, Pd/C | Hexestrol (3,4-bis(4-hydroxyphenyl)hexane) | Increased conformational flexibility, altered receptor binding affinity. |
| Epoxidation | m-CPBA | Dienestrol diepoxide | Increased polarity, potential for further functionalization. |
| Cyclopropanation | Simmons-Smith (CH₂I₂, Zn-Cu) | Dicyclopropyl Dienestrol analog | Introduction of rigid cyclopropyl (B3062369) groups, potential for altered stereochemistry. |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Dihydroxylated Dienestrol analog | Increased hydrophilicity, potential for new hydrogen bonding interactions. |
This table presents hypothetical modifications based on standard organic reactions and their generally expected outcomes.
Green Chemistry Principles in Dienestrol Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific studies on the green synthesis of Dienestrol are not widely available, general strategies developed for the synthesis of stilbenes and other estrogenic compounds can be applied.
Key Green Chemistry Approaches:
Several key principles of green chemistry are particularly relevant to the synthesis of Dienestrol and its analogs:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Application to Stilbene Synthesis as a Model:
The synthesis of stilbene derivatives has been a testing ground for various green chemistry approaches. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the Perkin reaction for the synthesis of trans-4-nitrostilbene derivatives. One-pot multicomponent processes under microwave irradiation have also been developed for the synthesis of hydroxy stilbene derivatives, which minimizes intermediate isolation steps and reduces waste.
The use of solid-supported catalysts and solvent-free reaction conditions are other promising green strategies that have been applied to stilbene synthesis and could be adapted for Dienestrol.
Potential Green Synthetic Routes for Dienestrol:
The following table outlines potential green chemistry approaches that could be applied to the synthesis of Dienestrol, drawing parallels from the synthesis of related stilbene compounds.
| Green Chemistry Principle | Proposed Application in Dienestrol Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate key bond-forming reactions (e.g., Heck, Wittig). | Reduced reaction times, potentially higher yields, lower energy consumption. |
| Solvent-Free Synthesis | Performing reactions under solvent-free conditions, for example, by grinding reactants together. | Elimination of hazardous solvents, simplified workup procedures, reduced waste. |
| Use of Heterogeneous Catalysts | Employing solid-supported palladium catalysts for cross-coupling reactions. | Ease of catalyst recovery and reuse, reduced metal contamination in the product. |
| Biocatalysis | Exploring enzymatic routes for specific transformations, such as stereoselective reductions. | High selectivity, mild reaction conditions, use of renewable resources. |
This table suggests potential applications of green chemistry principles to Dienestrol synthesis based on established methods for similar compounds.
Advanced Structural Characterization and Conformational Analysis of 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol
Elucidation of Stereoisomerism and Geometric Isomers (e.g., (2Z,4E)- and (2E,4E)-Dienestrol)
The structural core of 4-[4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol is a 3,4-disubstituted hexa-2,4-diene. The presence of two double bonds at the C2-C3 and C4-C5 positions allows for geometric isomerism, where the substituents around each double bond can be arranged in either a cis (Z) or trans (E) configuration. This gives rise to several possible geometric isomers, including (2E,4E)-Dienestrol, (2Z,4Z)-Dienestrol, and (2Z,4E)-Dienestrol. nih.govwikigenes.org
The most commonly discussed isomers in scientific literature are the (2E,4E) and (2Z,4E) forms. The (2E,4E) isomer features both ethylidene groups in a trans configuration relative to the main chain, leading to a more extended, linear conformation. In contrast, the (2Z,4E) isomer has one ethylidene group in a cis configuration and the other in a trans configuration, resulting in a bent molecular shape. nih.gov The different spatial arrangements of the two terminal methyl groups and the two hydroxyphenyl rings in these isomers are fundamental to their distinct physicochemical properties and conformational possibilities.
Table 1: Geometric Isomers of this compound
| Isomer Name | IUPAC Name | CAS Number | Stereochemistry |
|---|---|---|---|
| (2E,4E)-Dienestrol | 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | 13029-44-2 | E, E |
| (2Z,4E)-Dienestrol | 4-[(2Z,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | 84-17-3 (for unspecified mixture) | Z, E |
Note: The CAS number 84-17-3 is often used for Dienestrol (B18971) without specifying the isomerism and may represent a mixture. nih.govwikigenes.org
Spectroscopic Techniques for Isomer Differentiation and Purity Assessment
A suite of spectroscopic techniques is essential for the unambiguous identification, differentiation, and purity assessment of the geometric isomers of this compound. Each method provides unique structural information, and their combined application allows for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between geometric isomers due to the sensitivity of nuclear chemical shifts to the local electronic and spatial environment. researchgate.net
In ¹H NMR spectroscopy, the chemical shifts of the vinylic protons and the allylic methyl protons are particularly diagnostic. For the (2E,4E) and (2Z,4E) isomers, distinct differences are expected. In the (2Z,4E) isomer, the methyl protons of the (Z)-configured ethylidene group are expected to be shielded (shifted to a lower ppm value) compared to the methyl protons in the (E)-configured ethylidene groups, due to steric compression and anisotropic effects. The vinylic protons will also exhibit different chemical shifts and coupling constants depending on their cis or trans relationship to other protons. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by detecting through-space correlations between protons that are close to each other. For instance, a NOESY experiment on the (2Z,4E) isomer would be expected to show a correlation between the vinylic proton and the methyl protons of the (Z)-double bond, an interaction absent in the (E,E) isomer.
¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbons in the dienyl system and the methyl carbons are sensitive to the isomeric configuration. Steric compression in the (Z) configuration typically causes an upfield shift (lower ppm) for the involved carbon atoms compared to the less sterically hindered (E) configuration. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Differences for Dienestrol Isomers
| Nucleus | (2E,4E)-Dienestrol | (2Z,4E)-Dienestrol | Rationale for Difference |
|---|---|---|---|
| ¹H NMR | |||
| Vinylic H (on C2/C5) | Expected to be in a specific range for trans configuration. | Two distinct signals expected, one for cis and one for trans configuration. The cis proton is often deshielded. | The local electronic environment and through-space effects differ significantly between cis and trans arrangements. |
| Methyl H (on C1/C6) | Single signal or narrow range for two equivalent/similar trans groups. | Two distinct signals are expected. The methyl group on the cis double bond is likely shielded. | Anisotropic effect of the nearby phenyl ring and steric interactions cause shielding/deshielding. |
| ¹³C NMR | |||
| Dienyl C (C2, C3, C4, C5) | Resonances characteristic of an extended trans,trans conjugated system. | Different chemical shifts due to altered geometry and electronic distribution. | Geometric constraints affect orbital overlap and electron density. |
Note: This table represents predicted trends based on established NMR principles for geometric isomers, as specific comparative experimental data for these Dienestrol isomers is not widely available.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to molecular symmetry and can effectively differentiate between geometric isomers.
The (2E,4E) isomer possesses a higher degree of symmetry (approaching C₂h if planar) compared to the less symmetric (2Z,4E) isomer. This difference in symmetry has direct consequences for their vibrational spectra. According to the rule of mutual exclusion, for a molecule with a center of inversion, vibrations that are Raman active are IR inactive, and vice versa. While (2E,4E)-Dienestrol does not have a perfect center of inversion due to the hydroxyl groups, its dienyl backbone is centrosymmetric. This leads to distinct differences in the IR and Raman spectra compared to the non-centrosymmetric (2Z,4E) isomer.
Key spectral regions for differentiation include:
C=C Stretching Region (approx. 1600-1650 cm⁻¹): The number and intensity of C=C stretching bands can differ. The symmetric stretch in the (2E,4E) isomer is expected to be strong in the Raman spectrum and weak in the IR, while the asymmetric stretch will be strong in the IR. The (2Z,4E) isomer will show active bands for both double bonds in both IR and Raman spectra, likely at slightly different frequencies.
Out-of-Plane C-H Bending (approx. 950-700 cm⁻¹): The out-of-plane bending modes for trans double bonds (around 960-980 cm⁻¹) are characteristically strong in the IR spectrum. The (2E,4E) isomer would show a prominent band in this region. The (2Z,4E) isomer would also show this band, but may additionally exhibit bands characteristic of cis C-H bending.
High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or more decimal places), the exact molecular formula can be determined, unequivocally confirming the presence of C₁₈H₁₈O₂. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₂ |
| Monoisotopic Mass | 266.1307 g/mol |
While HRMS is definitive for molecular formula confirmation, standard electron ionization mass spectrometry (EI-MS) is generally not effective for distinguishing between geometric isomers like (2Z,4E)- and (2E,4E)-Dienestrol. This is because geometric isomers are typically energetically similar and often yield identical fragmentation patterns. nih.gov However, advanced techniques such as tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), differences in the relative abundances of fragment ions may be observed, reflecting differences in the stability of the precursor isomeric ions. mdpi.com
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters. researchgate.net
The crystal structure of (2E,4E)-Dienestrol has been determined, providing precise data on its solid-state conformation. nih.govresearchgate.net This analysis confirms the trans geometry of both double bonds and reveals the specific torsion angles of the phenyl rings relative to the dienyl plane. The molecular packing in the crystal lattice is dictated by intermolecular forces, primarily hydrogen bonding involving the phenolic hydroxyl groups.
Table 4: Crystallographic Data for (2E,4E)-Dienestrol
| Parameter | Value |
|---|---|
| CCDC Number | 708105 |
| Empirical formula | C₁₈H₁₈O₂ |
| Formula weight | 266.33 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.096(2) |
| b (Å) | 5.8660(12) |
| c (Å) | 22.013(4) |
| β (°) | 98.42(3) |
| Volume (ų) | 1418.5(5) |
| Z | 4 |
Data obtained from experimental studies on Dienestrol. researchgate.net
Conformational Dynamics and Energetics of the Dienyl Linkage
The dienyl linkage of this compound is not rigid. Rotation can occur around the central C3-C4 single bond, leading to different conformations. For a conjugated diene system, the two primary planar conformations are termed s-trans (or antiperiplanar) and s-cis (or synperiplanar), referring to the orientation of the two double bonds relative to the single bond connecting them.
The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance. The energy difference between these conformers and the rotational energy barrier that separates them are key aspects of the molecule's dynamic behavior.
For the (2E,4E)-Dienestrol isomer, the s-trans conformation would place the two bulky phenyl-substituted groups far apart, minimizing steric clash. The s-cis conformation would bring these groups into closer proximity, resulting in significant steric repulsion and making this conformation energetically unfavorable. Therefore, the (2E,4E) isomer is expected to exist predominantly in the s-trans conformation.
For the (2Z,4E)-Dienestrol isomer, the situation is more complex. The presence of the (Z)-double bond already introduces a bend in the molecule. An s-trans conformation around the C3-C4 bond might still be favored, but the steric interactions will be different from the (E,E) isomer. An s-cis conformation would likely lead to severe steric hindrance between one of the phenyl groups and the methyl group of the (Z)-ethylidene moiety.
The rotational energy barrier for interconversion between s-cis and s-trans conformers is influenced by two opposing factors:
Steric Hindrance: In the transition state for rotation (with a dihedral angle of ~90°), steric repulsion is often minimized.
Loss of Conjugation: The π-orbital overlap between the two double bonds is maximal in the planar s-cis and s-trans conformations and is completely lost in the perpendicular transition state. This loss of conjugation stabilization energy is a major contributor to the rotational barrier.
The magnitude of the rotational barrier determines the rate of interconversion at a given temperature. While specific experimental or computational data on the rotational barriers for Dienestrol isomers are scarce, it is expected that the barrier would be significant enough to favor planar or near-planar conformations but low enough to allow for rapid interconversion at room temperature.
Table 5: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Dienestrol |
| (2E,4E)-Dienestrol |
| (2Z,4E)-Dienestrol |
Chiral Resolution Techniques for Enantiomeric Studies
The stereochemistry of this compound is a critical aspect of its molecular characterization, as enantiomers can exhibit distinct biological activities. The separation of its racemic mixture into individual enantiomers is paramount for in-depth pharmacological and toxicological evaluations. Chiral resolution, the process of separating a racemate into its constituent enantiomers, can be achieved through various methods. For a compound like this compound, which possesses axial chirality, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique. Other methods, such as diastereomeric crystallization, also present viable, albeit less common, approaches.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC stands as a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. phenomenex.com The success of this technique is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase conditions. chromatographyonline.com
Chiral Stationary Phases (CSPs):
For the enantiomeric separation of compounds structurally similar to this compound, such as stilbene (B7821643) derivatives, polysaccharide-based CSPs have demonstrated significant success. nih.govbujnochem.com These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been coated or immobilized on a silica (B1680970) gel support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.
Commonly employed polysaccharide-based CSPs that would be suitable for the chiral resolution of this compound include derivatives of cellulose and amylose, such as:
Cellulose tris(3,5-dimethylphenylcarbamate)
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(4-methylbenzoate)
The selection of the specific CSP is often empirical, and a screening of different columns is typically necessary to achieve optimal separation. chromatographyonline.com
Mobile Phase Composition:
The composition of the mobile phase plays a crucial role in modulating the retention and resolution of enantiomers. For polysaccharide-based CSPs, normal-phase chromatography is frequently employed. A typical mobile phase consists of a non-polar solvent, such as hexane (B92381) or heptane, mixed with a polar modifier, usually an alcohol like ethanol (B145695) or isopropanol. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention times. The ratio of the hydrocarbon to the alcohol is a key parameter to be optimized for achieving baseline separation.
In some cases, the addition of a small amount of a basic or acidic additive to the mobile phase can significantly improve peak shape and resolution. For phenolic compounds like this compound, a basic additive such as diethylamine (B46881) may be beneficial. nih.gov
Illustrative Chromatographic Conditions for Analogous Compounds:
While specific data for this compound is not available, the following table provides examples of chromatographic conditions used for the successful chiral separation of structurally related stilbene derivatives. These conditions can serve as a starting point for developing a separation method for the target compound.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| trans-Stilbene Oxide | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol (90:10) | 0.5 | UV, 230 nm |
| Hydrobenzoin | Immobilized Amylose | Hexane/Ethanol (80:20) | 1.5 | UV, 220 nm |
| Stilbene Dimers | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Heptane/Ethanol with 0.1% Diethylamine | 1.0 | PDA, 235, 280, 310 nm |
Diastereomeric Crystallization
Another established method for chiral resolution is diastereomeric crystallization. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgucl.ac.uk
For a phenolic compound like this compound, a suitable chiral resolving agent would typically be a chiral base that can form a salt with the phenolic hydroxyl groups. Alternatively, the hydroxyl groups could be derivatized with a chiral acid. The resulting diastereomeric salts or esters can then be separated based on their differential solubility in a given solvent. After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of the target compound.
The success of this method depends on several factors, including the choice of the resolving agent, the solvent system for crystallization, and the temperature profile of the crystallization process. gavinpublishers.com
Potential Chiral Resolving Agents:
A variety of chiral resolving agents could be considered for the diastereomeric resolution of this compound. The selection would depend on the specific chemical properties of the target compound.
| Class of Resolving Agent | Example | Functional Group for Reaction |
|---|---|---|
| Chiral Amines | (R)- or (S)-α-Phenylethylamine | Phenolic Hydroxyl (as an acid) |
| Chiral Carboxylic Acids | (R)- or (S)-Mandelic Acid | Phenolic Hydroxyl (after derivatization) |
| Chiral Alcohols | (-)-Menthol | Phenolic Hydroxyl (after derivatization) |
While diastereomeric crystallization can be a cost-effective method for large-scale separations, it is often more time-consuming and less universally applicable than chiral HPLC. ucl.ac.uk The development of a successful crystallization-based resolution can require significant empirical optimization.
Computational Chemistry and Molecular Modeling of 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of Dienestrol (B18971). These methods provide a detailed picture of the electron distribution and orbital energies, which are critical determinants of the molecule's reactivity and spectroscopic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
For phenolic compounds like Dienestrol, the HOMO is typically localized over the phenol (B47542) rings, indicating these regions are prone to electrophilic attack. The LUMO, conversely, is often distributed across the conjugated diene system. A smaller HOMO-LUMO gap suggests higher reactivity. While specific DFT calculations for Dienestrol are not widely published, data for structurally related phenolic compounds can provide an illustrative example of the expected values.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of Dienestrol, experimental charge density analysis has revealed negative electrostatic potential regions around the hydroxyl oxygen atoms and above and below the aromatic rings. drugbank.com These negative regions are indicative of sites that can engage in hydrogen bonding and other electrostatic interactions, which is crucial for its binding to biological receptors.
Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of molecules. chemicalbook.com These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions that give rise to them.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, indicating the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π→π* transitions in conjugated systems like Dienestrol. For similar non-steroidal estrogens, these transitions are expected in the UV region.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed experimental bands. An experimental IR spectrum for Dienestrol is available, and computational analysis would aid in the detailed assignment of its characteristic vibrational modes. mdpi.com
| Spectroscopic Property | Predicted Value | Assignment |
|---|---|---|
| UV-Vis λmax | ~280 nm | π→π* transition |
| IR Frequency (O-H stretch) | ~3600 cm⁻¹ | Hydroxyl group vibration |
| IR Frequency (C=C stretch) | ~1600 cm⁻¹ | Aromatic ring vibration |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like Dienestrol, MD simulations are crucial for exploring its conformational landscape and understanding the influence of the surrounding solvent environment.
By simulating the motion of the molecule in a solvent, typically water, MD can reveal the preferred conformations of Dienestrol and the energetic barriers between them. This is particularly important as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation to fit into the binding site of a receptor. nih.gov The solvent molecules can significantly influence the conformational preferences through hydrogen bonding and other non-covalent interactions. While specific MD studies on Dienestrol are not prevalent, simulations of other stilbene (B7821643) estrogens have provided valuable insights into their dynamic behavior and interactions with their environment. rsc.org
Molecular Docking Studies with Biological Receptors (e.g., Estrogen Receptors)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of ligands to their biological targets, such as the binding of Dienestrol to estrogen receptors (ERα and ERβ). nih.gov
Docking simulations place Dienestrol into the ligand-binding pocket of the estrogen receptor and score the different binding poses based on a scoring function that estimates the binding affinity. These simulations have shown that Dienestrol, like other estrogenic compounds, forms key interactions with specific amino acid residues within the receptor's binding site. researchgate.net
The binding is typically characterized by hydrogen bonds between the hydroxyl groups of Dienestrol and polar residues in the binding pocket, as well as hydrophobic interactions between the aromatic rings and nonpolar residues. Computational studies on the interaction of agonists with ERα have identified the key amino acid residues that contribute most significantly to the total binding energy. researchgate.net
| Amino Acid Residue | Type of Interaction |
|---|---|
| Glu353 | Hydrogen Bond |
| Arg394 | Hydrogen Bond |
| His524 | Hydrogen Bond |
| Leu346 | Hydrophobic |
| Leu387 | Hydrophobic |
| Phe404 | Hydrophobic |
Note: The residues listed in Table 3 are generally important for the binding of various estrogenic ligands to ERα and are expected to be relevant for the binding of 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol.
The predicted binding affinities from docking studies can be correlated with experimental data to validate the computational models and provide a deeper understanding of the molecular determinants of estrogenic activity.
Role of Phenolic Hydroxyls in Receptor Binding
The phenolic hydroxyl groups are critical for the high-affinity binding of Dienestrol to estrogen receptors (ERα and ERβ). nih.govmdpi.com Molecular docking studies on various estrogenic compounds have revealed that these hydroxyl groups form key hydrogen bond interactions within the ligand-binding pocket of the receptor. nih.govresearchgate.net
Specifically, one of the phenolic hydroxyls typically forms a hydrogen bond with the guanidinium (B1211019) group of Arginine 394 (Arg394) and the carboxylate group of Glutamic acid 353 (Glu353) in ERα. nih.gov This interaction is often mediated by a tightly bound water molecule, which acts as a bridge. The other hydroxyl group can interact with Histidine 524 (His524) at the other end of the binding pocket. nih.gov The presence and proper orientation of these hydroxyl groups are fundamental for anchoring the ligand within the receptor and initiating the conformational changes necessary for biological activity. The distance between these two hydroxyl groups in the ligand is a crucial determinant of its binding affinity and estrogenic potency. nih.gov
Table 1: Key Amino Acid Interactions with Phenolic Hydroxyls in Estrogen Receptor α
| Interacting Residue | Type of Interaction | Role in Binding |
| Arginine 394 (Arg394) | Hydrogen Bond | Anchors one end of the ligand. |
| Glutamic Acid 353 (Glu353) | Hydrogen Bond | Anchors one end of the ligand. |
| Histidine 524 (His524) | Hydrogen Bond | Interacts with the second hydroxyl group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For compounds like Dienestrol, QSAR is a valuable tool for predicting estrogenic activity and understanding the structural requirements for receptor binding. nih.gov
The development of a QSAR model begins with the calculation of molecular descriptors for a series of compounds with known biological activities. These descriptors can be classified into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electrostatic fields. wikipedia.org
Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a correlation between the descriptors and the biological activity. nih.gov The robustness and predictive power of the model are then rigorously validated using internal and external validation techniques. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies of Estrogenic Compounds
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties. |
| Topological | Connectivity indices, Shape indices | Molecular branching and shape. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity. |
| 3D-Field Based | Steric and Electrostatic fields (CoMFA) | 3D shape and electronic distribution. |
QSAR models can be specifically developed to predict the relative binding affinity (RBA) of compounds to the estrogen receptor. nih.gov By training a model on a dataset of diverse estrogenic compounds with experimentally determined RBAs, it is possible to predict the affinity of new or untested compounds like Dienestrol. These models have demonstrated that a combination of steric, electronic, and hydrophobic properties governs the binding affinity to the estrogen receptor. nih.gov For non-steroidal estrogens, the presence of two hydroxyl groups at an optimal distance is a key determinant for high binding affinity, a feature prominent in the structure of Dienestrol. nih.gov It has been reported that Dienestrol exhibits approximately 223% and 404% of the affinity of estradiol (B170435) for ERα and ERβ, respectively. wikipedia.org
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful technique in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For estrogen receptor ligands, a pharmacophore model typically includes:
Two hydrogen bond acceptor/donor features, representing the phenolic hydroxyl groups.
A hydrophobic core, representing the non-polar scaffold of the molecule.
By aligning a set of active molecules and identifying their common chemical features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large chemical databases to identify novel compounds that fit the pharmacophore and are therefore likely to bind to the estrogen receptor. This approach is particularly useful when the three-dimensional structure of the receptor is unknown. For known ligands like Dienestrol, its structure can serve as a template for developing and refining pharmacophore models for non-steroidal estrogens.
Mechanistic Investigations of Biological Interactions of 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol in Vitro/cellular Studies
Estrogen Receptor Binding and Activation Mechanisms
Dienestrol (B18971) is a synthetic, non-steroidal compound that functions as a potent estrogen receptor (ER) agonist. mdpi.comresearchgate.netnih.gov Its biological activity is initiated by its direct binding to and activation of estrogen receptors, which are ligand-activated transcription factors. drugbank.com
The affinity of Dienestrol for the two main estrogen receptor subtypes, ERα and ERβ, has been quantified through various in vitro binding assays. These assays are crucial for determining the potency and receptor preference of a given ligand.
Competitive binding assays, which measure the ability of a test compound to displace a radiolabeled ligand (like [³H]estradiol or 16α-[¹²⁵I]iodo-17β-estradiol) from the receptor, have demonstrated Dienestrol's high affinity for both ER subtypes. oup.comnih.govnih.gov One comprehensive study comparing multiple estrogenic compounds found that Dienestrol has a distinct binding profile for the two receptors. For ERα, the order of binding affinity was determined to be diethylstilbestrol (B1670540) > hexestrol > dienestrol > 17β-estradiol. oup.comnih.gov In contrast, for ERβ, Dienestrol showed the highest relative affinity, with the order being dienestrol > diethylstilbestrol > hexestrol > 17β-estradiol. oup.comnih.gov
Quantitative binding data from various studies further specifies this high affinity. One study reported inhibitor constant (Ki) values of 0.05 nM for ERα and 0.03 nM for ERβ, indicating very tight binding. mdpi.com Another analysis found that Dienestrol has approximately 223% of the affinity of estradiol (B170435) for ERα and 404% for ERβ. These findings highlight not only the high potency of Dienestrol but also its preferential binding to ERβ relative to the endogenous hormone estradiol.
| Parameter | Receptor Subtype | Value | Reference Compound |
|---|---|---|---|
| Inhibitor Constant (Ki) | ERα | 0.05 nM | N/A |
| Inhibitor Constant (Ki) | ERβ | 0.03 nM | N/A |
| Relative Binding Affinity | ERα | ~223% | Estradiol |
| Relative Binding Affinity | ERβ | ~404% | Estradiol |
Reporter gene assays are functional cell-based assays used to measure the ability of a compound to activate a receptor and initiate gene transcription. In these systems, cells (e.g., neuronal cell lines or breast cancer cell lines) are engineered to contain a reporter gene (such as luciferase) under the control of an estrogen response element (ERE). nih.gov When an ER agonist like Dienestrol binds to the receptor, the complex binds to the ERE and drives the expression of the reporter gene, producing a measurable signal.
Studies using this methodology have confirmed the potent agonist activity of Dienestrol. In an ERα reporter assay, Dienestrol was shown to activate transcription with a half-maximal effective concentration (EC50) of 3.23 nM. mdpi.com This low nanomolar value is indicative of a highly potent estrogenic compound, consistent with the high binding affinities observed in vitro. This activation confirms that the binding of Dienestrol to the ER leads to a functionally active complex capable of modulating gene expression. drugbank.com
| Assay Type | Receptor Subtype | Parameter | Value |
|---|---|---|---|
| Reporter Gene Assay | ERα | EC50 | 3.23 nM |
The binding of an agonist ligand to the estrogen receptor's ligand-binding domain induces a critical conformational change in the receptor's structure. drugbank.com This structural shift, particularly in a region known as activation function-2 (AF-2), creates a surface that is recognized by and binds to coregulator proteins. researchgate.net These coregulators, which include coactivators and corepressors, are essential for mediating the downstream effects of ER activation on gene transcription. explorationpub.com
Coactivator proteins are recruited to the agonist-bound ER complex through conserved motifs (e.g., LxxLL motifs) and help to activate transcription by modifying chromatin structure or recruiting the basal transcription machinery. drugbank.comexplorationpub.com While specific studies detailing the precise suite of coregulators recruited by the Dienestrol-ER complex are limited, the mechanism is well-established for other potent agonists, including the closely related compound diethylstilbestrol (DES). nih.gov Research comparing DES and 17β-estradiol has revealed that even potent agonists can display subtle differences in their interaction with coregulator motifs, leading to differential biological and toxicological outcomes. nih.gov This suggests that the specific conformational state induced by Dienestrol likely recruits a distinct profile of coregulators, which in turn dictates the specific set of genes that are activated or repressed.
Cell-Based Assays for Estrogenic and Anti-estrogenic Effects
To understand the functional consequences of ER binding and activation, cell-based assays are employed to measure physiological responses such as cell proliferation and changes in gene expression.
A hallmark of estrogenic activity is the stimulation of proliferation in estrogen-dependent cells, such as the human breast cancer cell line MCF-7. nih.gov The MCF-7 cell proliferation assay is a widely used in vitro tool to screen for compounds with estrogenic or anti-estrogenic properties. nih.gov In this assay, the rate of cell division is measured following exposure to a test compound.
As a potent ER agonist with high binding affinity and transcriptional activity, Dienestrol is expected to induce a robust proliferative response in estrogen-responsive cell lines like MCF-7. Its mechanism of action mirrors that of endogenous estradiol, where binding to ERα triggers signaling pathways that promote cell cycle progression and division. explorationpub.com The activation of ER by Dienestrol leads to the transcription of genes involved in cell growth and proliferation, resulting in an increase in cell number.
To gain a broader understanding of the molecular changes induced by Dienestrol, gene expression profiling techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA-sequencing (RNA-Seq) can be utilized. These methods allow for the quantification of changes in the expression of hundreds or thousands of genes simultaneously.
While comprehensive RNA-Seq data specifically for Dienestrol is not widely published, studies on its structural and functional analog, diethylstilbestrol (DES), provide significant insight. Gene expression profiling in various models has shown that DES can significantly alter the transcriptome. For example, RNA-Seq analysis in Daphnia magna revealed that DES exposure altered the expression of genes involved in energy metabolism and growth. mdpi.com In another study using a rat model, gene expression profiling demonstrated that DES and 17β-estradiol induced distinct, lobe-specific changes in gene networks within the prostate, indicating that these two estrogens have divergent actions at the molecular level. nih.gov These studies underscore that synthetic estrogens like Dienestrol can profoundly and specifically reprogram gene expression in target cells, leading to their diverse biological effects.
Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt)
4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, commonly known as Dienestrol, is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. wikipedia.org Its primary mechanism of action at the cellular level involves interacting with and activating estrogen receptors (ERs). drugbank.comnih.gov As an estrogen receptor agonist, Dienestrol diffuses into target cells, binds to these receptors, and the resulting complex can modulate the transcription of target genes, thereby initiating a cascade of cellular events. drugbank.comnih.gov Dienestrol has been shown to have a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with affinities approximately 223% and 404% that of estradiol, respectively. wikipedia.org
The activation of estrogen receptors can, in turn, stimulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov These pathways are crucial regulators of cellular processes such as proliferation, differentiation, apoptosis, and survival. jcpres.commdpi.com However, detailed in vitro or cellular studies specifically investigating the direct modulation of the MAPK or PI3K/Akt signaling pathways by Dienestrol are not extensively detailed in the scientific literature. While the compound's foundational interaction with estrogen receptors is well-established, the subsequent specific downstream signaling consequences on these particular pathways remain an area requiring further focused investigation.
Enzymatic Interactions and Metabolism in Cell-Free Systems
The biotransformation of Dienestrol and related compounds is mediated by various enzymatic systems. These interactions are critical in determining the compound's activity and eventual elimination from biological systems. Cell-free systems, such as liver microsomes, provide a valuable tool for studying these metabolic pathways in a controlled environment.
Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins that play a central role in the Phase I metabolism of a wide array of xenobiotics and endogenous compounds, including estrogens. mdpi.comnih.gov These enzymes typically catalyze oxidative reactions, rendering compounds more polar and susceptible to subsequent metabolic steps. nih.gov
In vitro studies using rat liver microsomes have demonstrated the critical role of CYP enzymes in the formation of Dienestrol from its precursor, diethylstilbestrol (DES). nih.gov The process involves the oxidation of DES, mediated by CYP enzymes, to form a quinone intermediate (4',4''-diethylstilbestrol quinone). nih.gov This quinone is unstable and undergoes spontaneous rearrangement to form the (Z,Z) stereoisomer of Dienestrol. nih.gov This transformation serves as direct evidence for the involvement of CYP-mediated redox cycling in the biotransformation of stilbene (B7821643) estrogens. nih.gov
The table below summarizes the key steps in the CYP-mediated formation of (Z,Z)-Dienestrol from DES as observed in in vitro microsomal studies. nih.gov
| Precursor Compound | Mediating System | Key Intermediate | Final Product |
| (E)-Diethylstilbestrol (DES) | Phenobarbital-induced rat liver microsomes | 4',4''-diethylstilbestrol quinone | (Z,Z)-Dienestrol |
This table illustrates the metabolic transformation pathway where the Cytochrome P450 enzyme system oxidizes DES, leading to an unstable quinone that rearranges into (Z,Z)-Dienestrol.
Following Phase I metabolism, compounds like Dienestrol often undergo Phase II conjugation reactions, which further increase their water solubility and facilitate excretion. Glucuronidation, the attachment of glucuronic acid, is a major pathway for the metabolism of estrogens and related phenolic compounds. wikipedia.org
In vivo metabolic studies have identified glucuronidation as a key pathway for Dienestrol. Research has shown that Dienestrol can be metabolized to form dienestrol-beta-D-glucuronide. nih.gov For example, when administered orally to rabbits, Dienestrol glucuronide was identified as a metabolite excreted in the urine. nih.gov This indicates that UDP-glucuronosyltransferase (UGT) enzymes are involved in the metabolic clearance of Dienestrol.
While glucuronidation is a confirmed metabolic pathway, specific details regarding the sulfation of Dienestrol are less characterized in the available scientific literature.
Comparison of Stereoisomer Activity at the Cellular Level
Dienestrol exists as geometric stereoisomers, primarily the (E,E) and (Z,Z) forms, which may exhibit different biological activities. wikipedia.org Additionally, the terms α-dienestrol and β-dienestrol have been used to describe these isomers. Comparative studies, particularly those assessing estrogenic activity at the cellular and molecular level, are crucial for understanding their distinct biological profiles.
In vitro studies have compared the estrogenic activities of different isomers by measuring their ability to bind to the estrogen receptor. Competitive equilibrium binding analyses using mouse uterine cytosol receptor have been employed to determine the relative affinity of these compounds for the ER. nih.govnih.gov These studies consistently show that different stereoisomers and related analogs possess varied estrogenicity. nih.govnih.gov
The table below presents a comparison of the relative estrogenic activity of Dienestrol isomers compared to the parent compound, Diethylstilbestrol (DES), based on in vitro receptor binding assays. nih.govnih.gov
| Compound | Relative Estrogenic Activity (Receptor Binding Affinity) |
| Diethylstilbestrol (DES) | Highest |
| α-Dienestrol | High |
| β-Dienestrol | Moderate |
This interactive table summarizes the rank order of estrogenicity based on competitive equilibrium binding analyses. The data indicates a clear difference in the biological activity between the isomers at the receptor level. nih.govnih.gov
These differences in receptor affinity translate to varying levels of biological response at the cellular level. The rank order of estrogenicity determined by in vitro binding assays often correlates with in vivo bioassays, highlighting the importance of stereochemistry in the biological action of Dienestrol. nih.govnih.gov
Advanced Analytical Methodologies for Research Applications of 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a cornerstone of analytical chemistry, and various chromatographic techniques have been adapted for the analysis of Dienestrol (B18971) in diverse research samples.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Dienestrol. A common approach involves reversed-phase chromatography, often utilizing a C18 stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered to control the ionization state of the phenolic hydroxyl groups of the analyte.
For detection, Ultraviolet (UV) spectrophotometry is frequently used, with monitoring at a wavelength around 254 nm, where the aromatic rings of Dienestrol exhibit strong absorbance. nih.gov To enhance the accuracy and precision of quantification, an internal standard, such as biphenyl, can be incorporated into the analytical method. nih.gov The linearity of the HPLC-UV method is typically established over a concentration range relevant to the research application.
Beyond UV detection, more advanced detection modes can be coupled with HPLC for enhanced selectivity and sensitivity. These include:
Fluorescence Detection (FLD): While not as commonly reported for Dienestrol as for other estrogens, FLD can offer higher sensitivity and selectivity for compounds that fluoresce. The phenolic moieties of Dienestrol may allow for fluorescence detection after appropriate excitation.
Electrochemical Detection (ECD): ECD is highly sensitive for electroactive compounds. The phenolic groups of Dienestrol can be oxidized at a specific potential, allowing for its selective detection.
Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry provides the highest level of selectivity and sensitivity, and this hyphenated technique is discussed in more detail in section 6.2.
The choice of detection mode depends on the specific requirements of the research, such as the concentration of Dienestrol in the sample and the complexity of the sample matrix.
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Detection | UV at ~254 nm, Fluorescence, Electrochemical |
| Internal Standard | Biphenyl |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Dienestrol. However, due to the low volatility of this phenolic compound, a derivatization step is essential prior to GC analysis. This process converts the polar hydroxyl groups into less polar, more volatile derivatives.
A common derivatization reagent for estrogens, including Dienestrol, is pentafluorobenzyl bromide (PFBBr). nih.gov The reaction with PFBBr forms pentafluorobenzyl ether derivatives of the hydroxyl groups, which are highly volatile and possess excellent electron-capturing properties. This makes them particularly suitable for sensitive detection using negative-ion chemical ionization (NICI) mass spectrometry. nih.gov
The GC separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. The temperature program of the GC oven is optimized to ensure good separation of the derivatized Dienestrol from other components in the sample.
The mass spectrometer, operating in NICI mode, provides high sensitivity and selectivity. The detection is based on the monitoring of specific ions characteristic of the derivatized Dienestrol molecule. This technique allows for the detection of Dienestrol at very low concentrations, often in the picogram range. nih.gov
| Step | Description |
| Derivatization | Reaction with reagents like pentafluorobenzyl bromide (PFBBr) to increase volatility. |
| GC Separation | Performed on a capillary column with a suitable temperature program. |
| MS Detection | Often utilizes negative-ion chemical ionization (NICI) for high sensitivity. |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of stereoisomers, a task that can be challenging for traditional HPLC. Dienestrol possesses geometric isomers (E/Z isomers), and SFC can be a powerful tool for their resolution.
SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a polar organic modifier such as methanol or ethanol (B145695). The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for fast and efficient separations.
For the chiral separation of compounds like steroids and related structures, specialized chiral stationary phases (CSPs) are employed. hpst.czresearchgate.net These stationary phases contain chiral selectors that interact differently with the enantiomers or diastereomers of the analyte, leading to their separation. While specific SFC methods for the chiral separation of Dienestrol isomers are not extensively documented in the literature, the principles applied to the separation of other steroid isomers are directly applicable. The selection of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving successful chiral separations in SFC.
The advantages of SFC include reduced solvent consumption, making it a "greener" alternative to normal-phase HPLC, and faster analysis times.
Hyphenated Techniques for Structural Confirmation and Trace Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of analytes and the analysis of trace-level compounds.
HPLC-MS/MS for Metabolite Identification in In Vitro Systems
The study of the in vitro metabolism of Dienestrol is crucial for understanding its biotransformation and potential biological activity. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the premier analytical tool for this purpose.
In these studies, Dienestrol is incubated with in vitro systems such as liver microsomes or hepatocytes. These systems contain enzymes that can metabolize the compound, leading to the formation of various metabolites. The resulting incubation mixture is then analyzed by LC-MS/MS.
The HPLC component separates the parent compound from its metabolites. The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for estrogens, often in the negative ion mode, which is well-suited for phenolic compounds. nih.gov
The tandem mass spectrometer (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of a potential metabolite) and its fragmentation to produce a characteristic product ion spectrum. This fragmentation pattern provides valuable structural information that aids in the identification of the metabolite. Common metabolic transformations for estrogenic compounds include hydroxylation, glucuronidation, and sulfation.
While Dienestrol itself is a known metabolite of Diethylstilbestrol (B1670540), detailed studies on the further in vitro metabolites of Dienestrol are not extensively reported in the scientific literature. nih.gov However, the general workflow for metabolite identification using LC-MS/MS is well-established and would involve:
Prediction of potential metabolites: Based on known metabolic pathways for similar compounds.
LC-MS analysis: To screen for the predicted masses of the metabolites.
LC-MS/MS analysis: To obtain fragmentation spectra of the potential metabolites.
Structural elucidation: By interpreting the fragmentation patterns.
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds. nih.gov |
| Precursor Ion | The mass-to-charge ratio (m/z) of the parent Dienestrol or a suspected metabolite. |
| Product Ions | Characteristic fragment ions generated from the precursor ion. |
| Collision Energy | Optimized to produce informative fragmentation patterns. |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. CE is particularly well-suited for the analysis of charged or polar compounds, making it a viable option for the analysis of phenolic compounds like Dienestrol.
In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). For phenolic compounds, alkaline BGEs are often used to deprotonate the hydroxyl groups, imparting a negative charge on the molecule and facilitating its electrophoretic mobility.
The coupling of CE to MS is typically achieved through an electrospray ionization (ESI) interface. The negative ion mode is generally preferred for the analysis of estrogens and other phenolic compounds. nih.gov
CE-MS offers several advantages, including very low sample consumption, high separation efficiency, and short analysis times. While specific applications of CE-MS for the analysis of Dienestrol are not widely documented, the technique has been successfully applied to the comprehensive profiling of other estrogens and their conjugates in biological samples. nih.gov This suggests that CE-MS could be a valuable tool for the analysis of Dienestrol in research applications where sample volume is limited or high-resolution separation of closely related compounds is required.
Immunoassays and Biosensors for High-Throughput Screening in Academic Research
The detection and quantification of specific chemical compounds in complex mixtures are fundamental to many areas of academic research. For a compound like 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, which possesses estrogenic properties, high-throughput screening (HTS) methodologies are particularly valuable for identifying its presence and biological activity across numerous samples. Immunoassays and biosensors have emerged as powerful tools in this domain, offering the requisite sensitivity and specificity for such applications.
Immunoassays are analytical techniques that utilize the specific binding affinity of an antibody for its antigen. In the context of this compound, this would involve the development of antibodies that can selectively recognize and bind to the molecule. This process typically begins with the conjugation of the target compound, or a derivative of it, to a larger carrier protein to elicit an immune response in an animal model, leading to the production of specific antibodies. Once produced, these antibodies can be integrated into various immunoassay formats, such as the enzyme-linked immunosorbent assay (ELISA), which is readily adaptable for HTS. The competitive ELISA is a common format where the sample compound competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Biosensors, on the other hand, are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. For this compound, the biological recognition element could be a specific antibody, an enzyme, or, pertinently, a nuclear receptor like the human estrogen receptor α (hERα). The interaction between the compound and the receptor can be monitored by various transduction methods, including electrochemical, optical, or piezoelectric signals. These systems offer the potential for real-time, label-free detection, which is highly advantageous for rapid screening applications.
The integration of these technologies into HTS platforms allows for the rapid and simultaneous analysis of a large number of samples, which is crucial for studies such as environmental monitoring, toxicology, and drug discovery. For instance, academic research might employ these methods to screen environmental samples for the presence of estrogenic compounds or to evaluate libraries of synthetic compounds for potential endocrine-disrupting activity.
The development of such assays requires careful validation to ensure their reliability. Key performance parameters include sensitivity (the lowest concentration that can be reliably detected), specificity (the ability to distinguish the target analyte from structurally similar compounds), and reproducibility. The following tables present hypothetical performance data for an immunoassay and a biosensor developed for the analysis of this compound, based on typical findings for assays of similar estrogenic compounds.
| Parameter | Value |
|---|---|
| Assay Type | Competitive ELISA |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Working Range | 0.5 - 50 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Parameter | Value |
|---|---|
| Biosensor Type | Estrogen Receptor-based Electrochemical Biosensor |
| Detection Limit | 17 pM |
| Linear Range | 40 pM - 40 nM |
| Response Time | < 15 minutes |
| Regeneration | Possible for >10 cycles |
A crucial aspect of assay development is determining the cross-reactivity with other structurally related compounds. This is particularly important for ensuring that the assay is specific to this compound and does not produce false-positive results due to the presence of other estrogenic substances.
| Compound | Cross-Reactivity (%) |
|---|---|
| This compound | 100 |
| Diethylstilbestrol | 15.2 |
| 17β-Estradiol | 5.8 |
| Bisphenol A | 1.1 |
| Genistein | < 0.5 |
In academic research, the application of such high-throughput immunoassays and biosensors can significantly accelerate the pace of discovery. For example, a research group could screen a large number of water samples to map the environmental distribution of this compound or use these tools to investigate its metabolic fate in biological systems. The development of novel biosensors, such as those based on nanomaterials, continues to push the boundaries of sensitivity and miniaturization, paving the way for portable and field-deployable devices for real-time analysis.
Environmental Behavior and Transformation Mechanisms of 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol
Photodegradation Pathways and Products of Dienestrol (B18971) in Aqueous Systems
The photodegradation of Dienestrol in aqueous environments is a key process influencing its environmental persistence. While direct studies on Dienestrol are limited, research on structurally similar synthetic estrogens, such as diethylstilbestrol (B1670540) (DES), provides valuable insights into potential transformation pathways. Photodegradation can occur through direct photolysis, where the molecule absorbs sunlight and undergoes transformation, and indirect photolysis, mediated by reactive oxygen species (ROS) present in the water.
The UV photoconversion of DES has been shown to produce several estrogenic disinfection by-products, including cis-DES and Z,Z-dienestrol. This suggests that one of the primary photodegradation pathways for Dienestrol likely involves photoisomerization, leading to the formation of its geometric isomers.
Furthermore, studies on other estrogenic compounds have demonstrated that photodegradation often follows pseudo-first-order kinetics. The rate of degradation is influenced by several environmental factors, including pH, the concentration of dissolved organic matter (DOM), and the intensity of light. For instance, the presence of humic acids, a component of DOM, can either enhance photodegradation by acting as a photosensitizer or inhibit it by scavenging light.
While specific photodegradation products of Dienestrol have not been extensively documented in the literature, it is hypothesized that, similar to other phenolic estrogens, transformation pathways could involve oxidation of the phenolic rings and cleavage of the dienestrol core structure, potentially leading to a variety of smaller, more polar intermediates. The persistence of the phenolic moiety in some of these intermediates could result in residual estrogenic activity.
Biotransformation by Microorganisms in Environmental Matrices (e.g., soil, water)
The biotransformation of Dienestrol by microorganisms is a critical attenuation process in soil and aquatic environments. Although specific studies on Dienestrol are scarce, research on the microbial degradation of other synthetic estrogens, particularly DES, offers a proxy for understanding its potential fate.
Microorganisms, including bacteria, fungi, and microalgae, have been shown to degrade a variety of estrogenic compounds. The degradation pathways are typically initiated by enzymatic reactions that modify the parent molecule, often leading to a reduction in its estrogenic activity.
For compounds structurally related to Dienestrol, such as DES, bacterial strains like Serratia sp. and Pseudomonas sp. have been identified as capable of degradation. The freshwater microalgae Raphidocelis subcapitata has also demonstrated the ability to biodegrade DES. The primary mechanism of biotransformation is believed to be biodegradation rather than simple sorption to the microbial cells.
The degradation of estrogens often proceeds via hydroxylation of the aromatic rings, followed by ring cleavage. For steroidal estrogens, the 4,5-seco pathway is a well-established bacterial degradation route involving the cleavage of the A-ring. While Dienestrol is a non-steroidal estrogen, analogous ring-cleavage mechanisms targeting its phenolic structures are plausible. Fungal degradation, often mediated by ligninolytic enzymes, is another important pathway for the breakdown of recalcitrant organic pollutants, including estrogens.
Specific biodegradation intermediates of Dienestrol have not been extensively reported. However, based on the degradation pathways of other estrogens, it can be inferred that the initial transformation products would likely be hydroxylated derivatives of the parent compound. Subsequent microbial action would lead to the cleavage of the aromatic rings, generating smaller aliphatic compounds that can then be funneled into central metabolic pathways.
It is important to note that some microbial transformations can result in the formation of intermediate metabolites that may still possess estrogenic activity. Therefore, a complete understanding of the biodegradation process requires the identification of these intermediates and an assessment of their biological activity.
Sorption and Leaching Characteristics in Soil and Sediment Models
The mobility of Dienestrol in the environment is largely governed by its sorption to soil and sediment particles. Sorption processes not only affect its transport but also its bioavailability for microbial degradation and uptake by organisms.
Studies on a range of natural and synthetic estrogens have shown that sorption to soil and sediment is a significant process. The extent of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix. Key factors include the organic carbon content of the soil or sediment, clay content, and pH.
For diethylstilbestrol (DES), a compound with a similar structure to Dienestrol, the mean log Koc (organic carbon-normalized sorption coefficient) value has been reported to be 4.68, indicating strong sorption to sediments. This suggests that Dienestrol is also likely to exhibit high sorption affinity, leading to its accumulation in solid environmental phases.
The table below summarizes the sorption coefficients for several estrogens on various sediments, providing a comparative context for the expected behavior of Dienestrol.
| Estrogen | Log Koc Range | Mean Log Koc | Reference |
| Estrone (B1671321) (E1) | 2.82 - 4.21 | 3.44 | |
| 17β-Estradiol (E2) | 2.73 - 4.14 | 3.52 | |
| Estriol (E3) | 2.19 - 3.76 | 2.99 | |
| 17α-Ethinylestradiol (EE2) | 3.24 - 3.94 | 3.71 | |
| Diethylstilbestrol (DES) | 4.07 - 5.25 | 4.68 |
Due to its expected strong sorption, the leaching potential of Dienestrol in soil is anticipated to be low. Compounds with high Koc values are generally immobile in soil and are less likely to contaminate groundwater. However, factors such as preferential flow paths in soil and the presence of colloidal particles could potentially facilitate its transport.
Persistence and Attenuation in Simulated Environmental Systems
The metabolism of potent xenobiotics like DES can result in the formation of less hormonally active compounds, contributing to the attenuation of estrogenic activity in the environment. In a study on estrone degradation in different agricultural soils, it was observed that the initial concentration of 50 μg·kg⁻¹ was reduced to an average of 1.36 μg·kg⁻¹ after 28 days, demonstrating the potential for significant attenuation of estrogenic compounds in the soil environment.
The following table presents the half-lives of the native estrogen Estetrol (E4) in an aerobic-aquatic biodegradation study, illustrating the potential for attenuation in aquatic systems.
| System | Biodegradation Rate (/d) | Half-life (d) | Reference |
| Aquatic System 1 (Water) | 0.182 | 3.81 | |
| Aquatic System 1 (Sediment) | 0.103 | 6.71 | |
| Aquatic System 2 (Water) | 0.057 | 12.08 | |
| Aquatic System 2 (Sediment) | 0.169 | 4.09 |
Given its structural similarities to other persistent synthetic estrogens, Dienestrol is expected to be more persistent than natural estrogens. However, the combined effects of photodegradation and microbial degradation are likely to lead to its gradual attenuation in the environment. The strong sorption of Dienestrol to soil and sediment will increase its residence time in these compartments, potentially allowing for more extensive degradation to occur over time.
Future Research Directions and Translational Perspectives for Academic Inquiry on 4 4 4 Hydroxyphenyl Hexa 2,4 Dien 3 Yl Phenol
Design and Synthesis of Novel Dienestrol (B18971) Analogs with Tuned Receptor Specificity
The structural backbone of dienestrol offers a fertile ground for the design and synthesis of novel analogs with tailored biological activities. Future research can focus on creating derivatives that exhibit enhanced specificity for different estrogen receptor (ER) subtypes, namely ERα and ERβ, or that possess modified affinities. For instance, the synthesis of fluorinated derivatives of similar compounds, like diethylstilbestrol (B1670540) (DES), has been shown to alter receptor interaction and metabolic profiles. A similar approach could be applied to dienestrol to develop analogs that can help distinguish between the biological and toxic effects of estrogens.
Furthermore, attaching various functional groups, such as alkylating agents or thiosemicarbazide (B42300) moieties, to the phenolic groups of dienestrol could yield compounds with unique pharmacological profiles, potentially including anticancer properties. The estrogenic activity of such analogs would likely depend on the nature of the substituted groups, allowing for the fine-tuning of their effects. These new molecules could serve as selective estrogen receptor modulators (SERMs) with tissue-specific actions, a highly desirable characteristic in therapeutic agents.
| Research Goal | Potential Modification Strategy | Desired Outcome |
| Enhance ER subtype selectivity | Introduce bulky or halogenated functional groups at specific positions. | Analogs with preferential binding to either ERα or ERβ. |
| Modulate estrogenic potency | Alter the stereochemistry of the dienestrol core. | Compounds ranging from full agonists to partial agonists or antagonists. |
| Introduce novel bioactivity | Conjugate dienestrol with cytotoxic agents or other pharmacophores. | Dual-action compounds for targeted therapies (e.g., in oncology). |
| Improve pharmacokinetic properties | Modify hydroxyl groups to create prodrugs (e.g., dienestrol diacetate). | Enhanced stability, bioavailability, or tissue-specific activation. |
Investigation of Dienestrol as a Chemical Probe for Estrogen Receptor Biology
Given its high and specific binding affinity for estrogen receptors—reportedly 223% of estradiol's affinity for ERα and 404% for ERβ—dienestrol is an excellent candidate for development as a chemical probe. Future studies could involve synthesizing radiolabeled or fluorescently tagged versions of dienestrol. These probes would be invaluable for mapping the distribution of estrogen receptors in various tissues and for studying receptor dynamics in real-time within living cells.
Moreover, dienestrol derivatives could be designed as photoaffinity labeling agents. By incorporating a photoreactive group, these analogs would bind to the estrogen receptor and, upon exposure to light, form a permanent covalent bond. This technique allows for the isolation and identification of the receptor protein and its associated binding partners, providing deeper insights into the composition and function of the estrogen receptor complex. Such probes are critical for distinguishing between different receptor populations and understanding their roles in health and disease.
Advanced Mechanistic Studies on Non-Genomic Estrogen Signaling
While the classical, or "genomic," action of estrogens involves the regulation of gene transcription in the nucleus, it is now understood that estrogens also elicit rapid, "non-genomic" effects initiated at the cell membrane. These actions are mediated by membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER), which activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, within minutes.
Dienestrol, as a potent ER agonist, is an ideal tool for investigating these non-genomic pathways. Future research should aim to elucidate the specific signaling cascades that dienestrol activates in different cell types. As a xenoestrogen, its ability to trigger these rapid effects is of significant interest. Studies could explore whether dienestrol's binding to membrane receptors leads to downstream events like calcium release or kinase activation, and how these rapid signals integrate with the slower, genomic responses. This line of inquiry is crucial for understanding the full spectrum of estrogenic action and how synthetic estrogens might uniquely influence cellular physiology.
Role of Dienestrol in Endocrine Disruptor Research and Reference Standards
Dienestrol is classified as a xenoestrogen and a potential endocrine disrupting compound (EDC). This positions it as a key reference standard in the field of environmental health and toxicology. Academic inquiry should focus on using dienestrol to benchmark the estrogenic activity of other suspected EDCs found in the environment. Its well-defined estrogenic potency can be used to establish relative potency factors for other chemicals in toxicological assays.
Furthermore, dienestrol can be used in mechanistic studies to understand how EDCs exert their effects. By comparing the cellular and molecular responses induced by dienestrol with those of environmental contaminants, researchers can identify common pathways of endocrine disruption. This research is vital for developing effective screening methods for EDCs and for establishing regulatory guidelines to protect human and wildlife health.
Exploration of Stereoisomer-Specific Biological Activities and Mechanisms
Dienestrol exists as different geometric isomers, primarily (E,E)-dienestrol and (Z,Z)-dienestrol. Preliminary research in animal models suggests that these stereoisomers can have significantly different biological effects. For instance, in one study, diethylstilbestrol (a close analog) had a much stronger effect on mammary tumor incidence and serum prolactin levels than either the (E,E) or (Z,Z) isomers of dienestrol. The study also noted differences between the two dienestrol isomers themselves in their effects on serum estradiol (B170435) and progesterone (B1679170) concentrations.
This area warrants significant future investigation. A crucial research direction is the systematic evaluation of the binding affinities of each dienestrol stereoisomer for ERα and ERβ. Subsequent studies should explore how these differences in binding translate to distinct patterns of gene expression (genomic effects) and cell signaling activation (non-genomic effects). Understanding the unique biological profiles of each isomer could lead to the development of highly specific therapeutic agents and provide a more nuanced understanding of the structure-activity relationships of non-steroidal estrogens.
| Isomer | CAS Number | Known Biological Observations (in rats) | Future Research Focus |
| (E,E)-Dienestrol | 13029-44-2 | Lower mammary tumor incidence than DES; marked reduction in serum prolactin compared to DES. | Quantify binding affinity for ERα and ERβ; profile downstream genomic and non-genomic signaling. |
| (Z,Z)-Dienestrol | 35495-11-5 | Lower mammary tumor incidence than DES; greater reduction in serum prolactin than (E,E)-isomer; higher serum estradiol and progesterone than DES or (E,E)-isomer. | Elucidate mechanisms for differential effects on hormone levels; assess unique tissue-specific activities. |
Q & A
Q. What are the optimal synthetic routes for 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, and how can purity be validated?
Methodological Answer : Synthesis typically involves aldol condensation or cross-coupling reactions using phenolic precursors. For purity validation:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) to assess organic impurities .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm structural integrity, focusing on the conjugated diene system (δ 6.2–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) for molecular weight confirmation (expected [M+H]⁺ ~ 290.3 g/mol) .
Q. How can spectroscopic techniques resolve ambiguities in characterizing the conjugated diene system?
Methodological Answer :
- UV-Vis Spectroscopy : A strong absorption band near 320 nm confirms π→π* transitions in the conjugated diene .
- Infrared (IR) Spectroscopy : Peaks at 3300–3500 cm⁻¹ (O–H stretch) and 1600–1650 cm⁻¹ (C=C stretch) validate phenolic and diene moieties .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions and confirms regiochemistry .
Q. What experimental conditions are critical for maintaining stability during storage?
Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of phenolic groups .
- Use amber vials to avoid photodegradation, as UV exposure may isomerize the diene system .
- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for potential pharmacological applications?
Methodological Answer :
Q. What strategies address conflicting data on environmental persistence and biodegradation?
Methodological Answer :
Q. How can computational modeling elucidate electronic properties and reactivity?
Methodological Answer :
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO orbitals and predict sites for electrophilic attack .
- Simulate UV-Vis spectra using TD-DFT to validate experimental absorption bands .
- Analyze Mulliken charges to prioritize functionalization sites for synthetic derivatization .
Q. What experimental designs reconcile discrepancies in reported reaction mechanisms?
Methodological Answer :
- Use isotopic labeling (e.g., ¹⁸O) to trace hydroxyl group participation in acid-catalyzed reactions .
- Conduct kinetic studies under varied pH (2–10) to identify rate-determining steps .
- Compare activation energy barriers via Arrhenius plots for competing pathways (e.g., keto-enol tautomerism) .
Q. How can advanced chromatographic methods detect trace impurities in complex matrices?
Methodological Answer :
Q. What interdisciplinary approaches resolve contradictions in toxicological data?
Methodological Answer :
- Combine Ames test (OECD 471) for mutagenicity with zebrafish embryo assays (OECD 236) for acute toxicity .
- Apply transcriptomics to identify dysregulated pathways (e.g., oxidative stress markers like Nrf2) .
- Cross-reference results with Physiologically Based Pharmacokinetic (PBPK) models to extrapolate human risks .
Q. How can crystallography resolve uncertainties in solid-state conformation?
Methodological Answer :
- Grow single crystals via slow evaporation (solvent: ethanol/water 1:1) .
- Perform X-ray diffraction (XRD) to determine dihedral angles between phenolic rings (expected ~30°) .
- Compare with powder XRD to assess polymorphism or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
